![molecular formula C8H11NO2 B2802999 (1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione CAS No. 2411179-35-4](/img/structure/B2802999.png)
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the types of reactions it can participate in, and the products formed from these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Proteasome Inhibition and Cytotoxicity
Marizomib (NPI-0052) , a derivative of (1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione, has been investigated for its role as a proteasome inhibitor. Studies show that Marizomib exhibits prolonged inhibition, attenuated efflux, and greater cytotoxicity compared to its reversible analogs. This is particularly evident in multiple myeloma and prostate adenocarcinoma cells. The compound's irreversible binding to the proteasome results in slower efflux, a longer duration of action, and enhanced cytotoxicity. Notably, Marizomib's accumulation and efflux in cells are not significantly mediated by major ATP-binding cassette (ABC) transporters, which are commonly associated with multidrug resistance. This suggests potential advantages in prolonged administration without being affected by multidrug resistance mechanisms (Obaidat et al., 2011).
Pharmacological Properties and Aromatase Inhibition
Compounds structurally related to this compound have shown valuable pharmacological properties, specifically as aromatase inhibitors. These compounds are effective in treating hormone-dependent diseases, especially mammary carcinoma. The specific structural configuration of these compounds contributes to their pharmacological efficacy (Bidoit & Objois, 2008).
Chemical Reactivity and Synthesis
The compound and its derivatives demonstrate unique chemical reactivity and offer potential pathways for novel synthetic processes. For instance, an extremely unusual reaction involving a similar structure, 2,3,4-Triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene with dimethyl acetylenedicarboxylate, was reported, showcasing the compound's potential in synthetic chemistry and the possibility of generating novel structures through such reactions (Matsumoto et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,5S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2)6-4(7(8)11)3-5(10)9-6/h4,6H,3H2,1-2H3,(H,9,10)/t4-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMAYUPYMVBIS-UJURSFKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1=O)CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




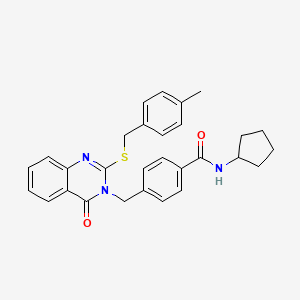
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)
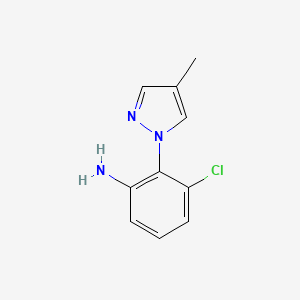

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2802929.png)
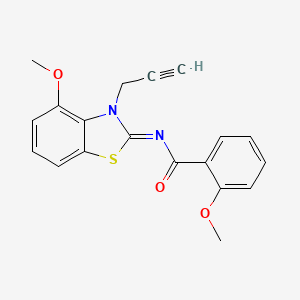
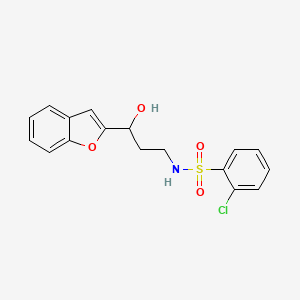
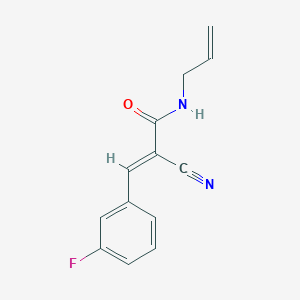
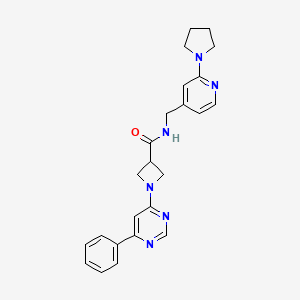
![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)